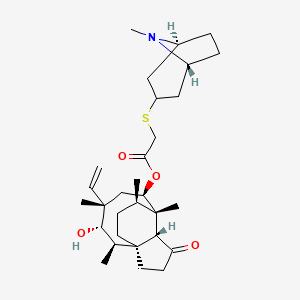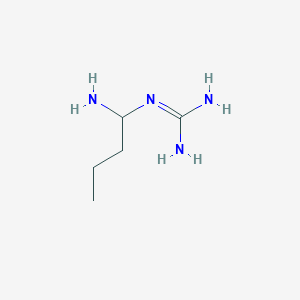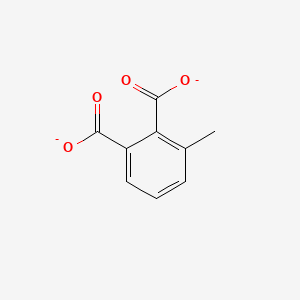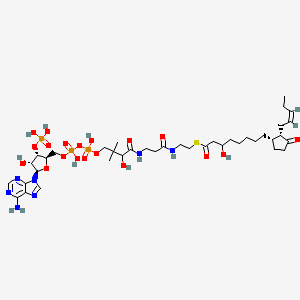
delphinidin 3-O-beta-D-glucoside-5-O-beta-D-glucoside betaine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Delphinidin 3-O-beta-D-glucoside-5-O-beta-D-glucoside betaine is an oxonium betaine obtained by deprotonation of the 7-hydroxy group of delphinidin 3-O-beta-D-glucoside-5-O-beta-D-glucoside. It is the major microspecies at pH 7.3 (according to Marvin v 6.2.0.). It is a conjugate base of a delphinidin 3-O-beta-D-glucoside-5-O-beta-D-glucoside.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Delphinidin and its glycosides have been extensively studied for their anticarcinogenic effects across various cancers. Research emphasizes the significant anticancer properties of delphinidin-rich preparations, showcasing their effectiveness in both in vitro and in vivo studies. These findings advocate for the further exploration of delphinidin-rich foods, dietary antioxidants, and natural health products as potential functional ingredients for cancer prevention and management. The molecular mechanisms underlying these anticancer effects, though not fully understood, are a key focus of ongoing research, suggesting a promising area for future scientific investigation (Sharma et al., 2021).
Nutraceutical and Antioxidant Effects
Delphinidin-rich extracts, such as Delphinol®, derived from maqui berry, exhibit potent antioxidant activity, which is attributed to delphinidin's high number of hydroxyl groups. These extracts have been shown to significantly reduce oxidative stress markers and improve blood glucose levels in clinical trials. Delphinidin also influences vascular health by enhancing endothelial nitric oxide synthase expression and reducing vasoconstrictory endothelin-1 expression. Its role in inhibiting the expression of cell adhesion molecules suggests potential in countering vascular inflammation. Moreover, delphinidin's ability to decrease platelet activity may contribute to thrombosis prevention, indicating its broad spectrum of beneficial effects on cardiovascular health (Watson & Schönlau, 2015).
Food Industry Applications
Research on red pitaya, or dragon fruit, has revealed the presence of delphinidin glycosides among other anthocyanins in the fruit's pulp. These phytochemicals, along with beta-cyanins, phenolics, and flavonoids, exhibit a range of bioactivities beneficial to human health. Their application in the food industry is diverse, extending to bakery, wine, dairy, meat, and confectionery products. The incorporation of these bioactive compounds not only enhances the nutritional profile of food products but also contributes to health benefits such as gut microbiota regulation, glycaemic response improvement, and anti-inflammatory effects. The techno-functionality of these compounds in food formulation highlights the potential for innovative food product development supported by molecular research (Huang et al., 2021).
Eigenschaften
Produktname |
delphinidin 3-O-beta-D-glucoside-5-O-beta-D-glucoside betaine |
|---|---|
Molekularformel |
C27H30O17 |
Molekulargewicht |
626.5 g/mol |
IUPAC-Name |
3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-2-(3,4,5-trihydroxyphenyl)chromen-7-one |
InChI |
InChI=1S/C27H30O17/c28-6-16-19(34)21(36)23(38)26(43-16)41-14-4-9(30)3-13-10(14)5-15(25(40-13)8-1-11(31)18(33)12(32)2-8)42-27-24(39)22(37)20(35)17(7-29)44-27/h1-5,16-17,19-24,26-29,31-39H,6-7H2/t16-,17-,19-,20-,21+,22+,23-,24-,26-,27-/m1/s1 |
InChI-Schlüssel |
ZQMDJECDLYTUCE-LCENJUANSA-N |
Isomerische SMILES |
C1=C(C=C(C(=C1O)O)O)C2=C(C=C3C(=CC(=O)C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O2)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
Kanonische SMILES |
C1=C(C=C(C(=C1O)O)O)C2=C(C=C3C(=CC(=O)C=C3OC4C(C(C(C(O4)CO)O)O)O)O2)OC5C(C(C(C(O5)CO)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[(4R,5R)-4-[[2-(azidomethyl)phenyl]methyl]-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(4-morpholinyl)methanone](/img/structure/B1264865.png)

![1-Dehydro-[6]-gingerdione](/img/structure/B1264868.png)



![(1R,2R,4R,5Z,13S,16Z)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol](/img/structure/B1264872.png)
![2-bromo-N-[2-(2-naphthalenyl)ethyl]acetamide](/img/structure/B1264876.png)
